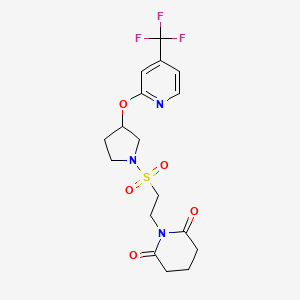

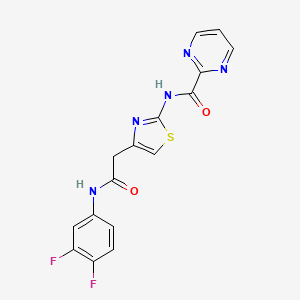

![molecular formula C16H9Cl2N3O3S B2508834 N-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]-4-硝基苯甲酰胺 CAS No. 312925-42-1](/img/structure/B2508834.png)

N-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide" is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of the target molecule. These papers discuss the synthesis, characterization, and structural analysis of various benzamide derivatives with nitro, chloro, and thiazol substituents, which are relevant to understanding the target compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an amine with an acid chloride or an acid anhydride. For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved by refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride followed by treatment with 2-methyl benzoic acid . Similar methods could be applied to synthesize the target compound, with the appropriate thiazol and nitrobenzoyl precursors.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure of benzamide derivatives. For instance, the structure of N-p-nitrobenzoyl-N'-p-chlorophenylthiourea was determined using XRD, revealing a monoclinic space group and specific unit cell dimensions . The molecular structure of the target compound would likely exhibit similar features, such as defined dihedral angles between aromatic rings and specific orientations of substituent groups.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution and reactions with electrophiles. The paper on N-chloro-N-methoxy-4-nitrobenzamide describes its selective formation of N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN . The target compound may also participate in similar reactions, with its reactivity influenced by the electron-withdrawing nitro group and the electron-donating thiazol ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their functional groups. The IR spectra of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea derivatives showed significant stretching vibrations corresponding to various functional groups . The target compound would exhibit its own characteristic IR spectrum, with peaks corresponding to the nitro, amide, and thiazol groups. The crystal structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, also affect the physical properties, as seen in the crystal structure analysis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide .

科学研究应用

抗菌活性

N-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]-4-硝基苯甲酰胺及其衍生物已被探索其抗菌性能。一项研究突出了不溶剂合成含有2-氨基-1,3-噻唑片段的新型磺胺类化合物,这些化合物针对金黄色葡萄球菌和大肠杆菌的抗菌活性进行了评估。具体来说,N-(4-磺胺基-1,3-噻唑-2-基)-4-硝基苯甲酰胺表现出有希望的结果,并且其生物行为在硅中被预测(Rafiee Pour et al., 2019)。

抗惊厥潜力

该化合物的衍生物已被合成并评估其抗惊厥活性。在NUPh药物化学系进行的一项具体研究中,合成了N-(5-乙基-[1,3,4]-噻二唑-2-基)-2-硝基苯甲酰胺,该化合物在戊基四氮唑癫痫模型上表现出高抗惊厥活性。该物质已获得专利,并拟用于进一步的临床前研究(Sych et al., 2018)。

晶体工程

该化合物及其衍生物也在晶体工程的背景下进行了研究。研究表明,通过强O–H⋯N氢键和弱C–I⋯O相互作用介导的分子带存在于4-硝基苯甲酸·4-碘吡啶和3,5-二硝基苯甲酸·4-碘吡啶的复合物中。4-硝基苯甲酰胺·4-碘苯甲酰胺的晶体结构具有酰胺二聚体带和在正交方向上的碘⋯硝基相互作用,显示了氢键和卤素键结构隔离(Saha et al., 2005)。

合成热稳定聚合物

该化合物的衍生物已被用于合成具有显著热稳定性的新型聚合物。使用涉及N-(4-巯基苯基)-4-硝基苯甲酰胺的前体制备了一种含有柔性砜、硫醚和酰胺单体的新二胺单体。所得聚合物已被表征其物理性质,包括热行为、稳定性、溶解性和固有粘度,表明它们在先进技术应用中的潜在用途(Mehdipour‐Ataei & Hatami, 2007)。

合成抗微生物化合物

合成和筛选苯噻唑衍生物,与N-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]-4-硝基苯甲酰胺的化学结构相关,已显示出对各种病原体如链球菌的显著生物活性。合成的衍生物表现出强大的抗菌活性,特别是在苯噻唑上的羟基取代(Gupta, 2018)。

属性

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O3S/c17-12-6-3-10(7-13(12)18)14-8-25-16(19-14)20-15(22)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVUCBHBEQLXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

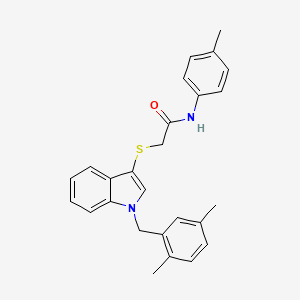

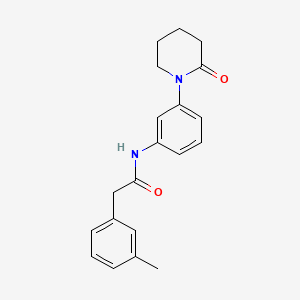

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

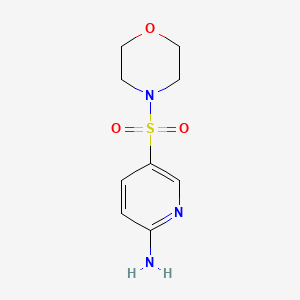

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

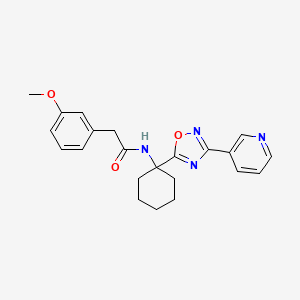

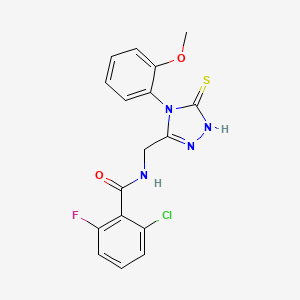

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)

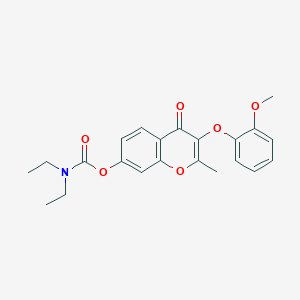

![2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2508766.png)

![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)

![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)